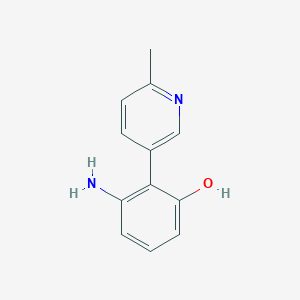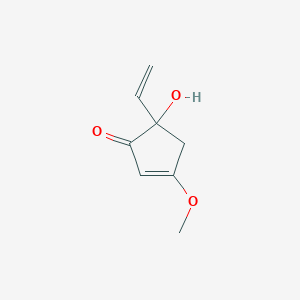
(1S)-2-methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) is an organic compound that belongs to the class of cyclopropenes. Cyclopropenes are characterized by a three-membered ring containing a double bond. This particular compound features a carbonyl chloride group, a methyl group, and a phenyl group, making it a unique and potentially reactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) typically involves the following steps:
Formation of the Cyclopropene Ring: This can be achieved through various methods, such as the reaction of an alkyne with a carbene precursor.
Introduction of the Carbonyl Chloride Group: This step often involves the reaction of the cyclopropene with phosgene or a similar reagent under controlled conditions.
Addition of the Methyl and Phenyl Groups: These groups can be introduced through various substitution reactions, often using organometallic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines.
Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) exerts its effects depends on its specific interactions with molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Cyclopropene-1-carbonylchloride: Lacks the methyl and phenyl groups, making it less complex.
2-Methyl-3-phenylcyclopropene: Lacks the carbonyl chloride group, resulting in different reactivity.
Cyclopropene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
2-Cyclopropene-1-carbonylchloride,2-methyl-3-phenyl-,(S)-(9CI) is unique due to the combination of its cyclopropene ring, carbonyl chloride group, and the presence of both methyl and phenyl substituents
Properties
CAS No. |
82555-71-3 |
|---|---|
Molecular Formula |
C11H9ClO |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(1S)-2-methyl-3-phenylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-6,10H,1H3/t10-/m0/s1 |
InChI Key |
AMRHHKUSKGEMGM-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C([C@H]1C(=O)Cl)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C1C(=O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


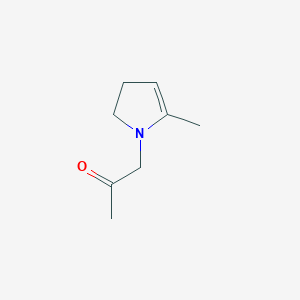
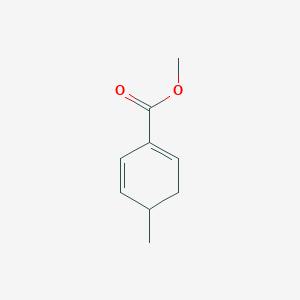
![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
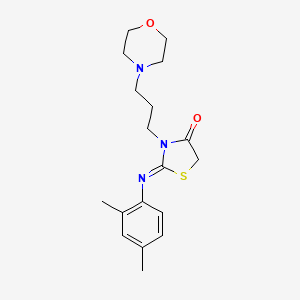
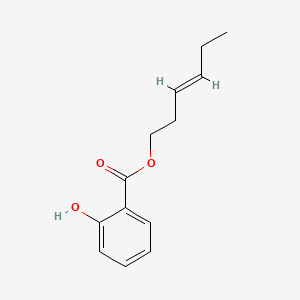
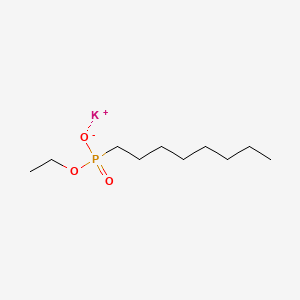
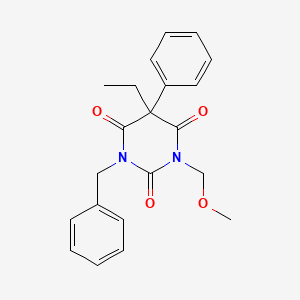
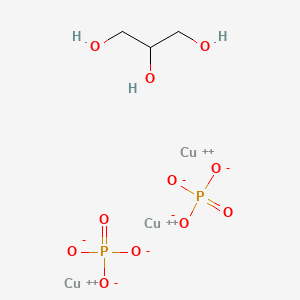
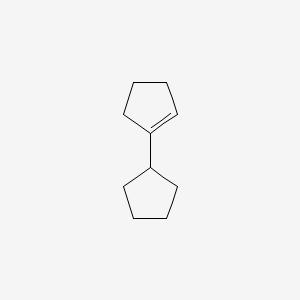
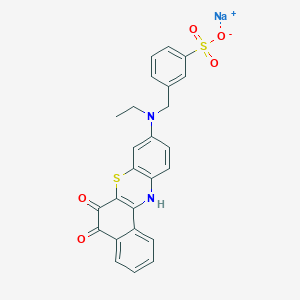
![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)
